Cas no 7154-26-9 ([2,3,5,6-tetrachloro-4-(hydroxymethyl)phenyl]methanol)
7154-26-9 structure
Product Name:[2,3,5,6-tetrachloro-4-(hydroxymethyl)phenyl]methanol
Numero CAS:7154-26-9
MF:C8H6Cl4O2
MW:275.94403886795
CID:1750955
PubChem ID:81590
Update Time:2025-04-21
[2,3,5,6-tetrachloro-4-(hydroxymethyl)phenyl]methanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- [2,3,5,6-tetrachloro-4-(hydroxymethyl)phenyl]methanol
- 2,3,5,6-Tetrachloro-1,4-benzenedimethanol
- 2,3,5,6-Tetrachloro-1,4-bis(hydroxymethyl)benzene
- 1,4-bis(hydroxymethyl)-2,3,5,6-tetrachlorobenzene
- 1,4-Bis-hydroxymethyl-2,3,5,6-tetrachlor-benzol
- 2,3,5,6-TETRACHLORO-P-XYLENE-A,A'-DIOL
- 2,3,5,6-tetrachloro-benzene-dimethanol
- 2 3 5 6-TETRACHLORO-P-XYLENE-A A-DIOL
- 2.3.5.6-Tetrachloro-p-xylene-a.a'-diol
- NSC-73473
- UNII-EAC3D3KRB5
- AKOS000672575
- 1,4-Dihydroxymethyl-2,3,5,6-tetrachlorobenzene
- SCHEMBL522497
- 1,4-Benzenedimethanol, 2,3,5,6-tetrachloro-
- NSC 73473
- 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol
- NS00037244
- 2,3,5,6-tetrachloro-p-xylene-alpha ,alpha'-diol
- DTXCID90144265
- NSC73473
- EINECS 230-502-7
- 7154-26-9
- 2,3,5,6-tetrachloro-p-xylene-alpha,alpha'-diol
- DTXSID60221774
- 2,3,5,6-TETRACHLORO-P-XYLENE-.ALPHA.,.ALPHA.-DIOL
- EAC3D3KRB5
- (perchloro-1,4-phenylene)dimethanol
-
- Inchi: 1S/C8H6Cl4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h13-14H,1-2H2
- Chiave InChI: VUQMHVFWBWRJSH-UHFFFAOYSA-N
- Sorrisi: ClC1C(=C(CO)C(=C(C=1CO)Cl)Cl)Cl
Proprietà calcolate
- Massa esatta: 273.91238
- Massa monoisotopica: 273.912190g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 156
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 40.5Ų
Proprietà sperimentali
- Densità: 1.673
- Punto di ebollizione: 401.1°C at 760 mmHg
- Punto di infiammabilità: 196.4°C
- Indice di rifrazione: 1.631
- PSA: 40.46
- LogP: 3.28480
[2,3,5,6-tetrachloro-4-(hydroxymethyl)phenyl]methanol Letteratura correlata
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
7154-26-9 ([2,3,5,6-tetrachloro-4-(hydroxymethyl)phenyl]methanol) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso